1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol. This compound features a phenyl ring substituted with a fluorine atom and a methoxy group, linked to an ethane-1,2-diamine moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
The compound can be synthesized from commercially available starting materials, including 2-fluoro-3-methoxybenzaldehyde, through multi-step organic reactions. The synthesis often involves reduction and amination processes to achieve the desired product.
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is classified as an aromatic amine due to the presence of the amine functional group attached to an aromatic ring. It is also categorized under fluorinated compounds due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity.
The synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically follows these steps:
In an industrial setting, these methods may be optimized for larger-scale production using continuous flow reactors and automated purification techniques to enhance efficiency and yield.
The molecular structure of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be represented by its structural formula:
This structure highlights the arrangement of atoms within the molecule, emphasizing the connectivity between the phenyl ring and the ethane-1,2-diamine group.
| Property | Value |
|---|---|
| Molecular Formula | C9H13FN2O |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |
| InChI | InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
| InChI Key | OUSIBFCFKKLHCM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)F)C(CN)N |
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
Reduction: Reduction reactions using lithium aluminum hydride can further modify the amine groups.
Substitution: The fluorine atom or methoxy group can be replaced in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various solvents. The specific products formed depend on reaction conditions and reagents employed.
The mechanism of action for 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity and influence downstream signaling pathways. The precise molecular interactions depend on the specific biological context in which this compound is studied.
The compound exhibits typical physical properties associated with aromatic amines:
Key chemical properties include:
1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has several applications in scientific research:
The compound's unique structure and reactivity make it a valuable asset in various fields of research and industry.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2